molecular formula C28H25N3OS2 B11457618 4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11457618
M. Wt: 483.7 g/mol
InChI Key: SGGVEYSXYSQGNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in the synthesis include organolithium compounds, sulfur-containing reagents, and various catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, substituted phenyl compounds

Scientific Research Applications

4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its multifunctional groups.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves interactions with specific molecular targets and pathways. The compound’s sulfanyl and phenyl groups can interact with enzymes and receptors, modulating their activity. Additionally, the oxa-thia-triaza core can participate in hydrogen bonding and other non-covalent interactions, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-8-phenyl-14-(2-phenylethyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one
  • 13-ethoxy-4,4-dimethyl-8-(2-methylpropyl)-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Uniqueness

4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene stands out due to its unique combination of functional groups and tetracyclic structure. This distinct arrangement imparts specific chemical reactivity and potential biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C28H25N3OS2

Molecular Weight

483.7 g/mol

IUPAC Name

4,4-dimethyl-8-phenyl-13-(2-phenylethylsulfanyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C28H25N3OS2/c1-28(2)15-20-21(16-32-28)23(19-11-7-4-8-12-19)31-26-22(20)24-25(34-26)27(30-17-29-24)33-14-13-18-9-5-3-6-10-18/h3-12,17H,13-16H2,1-2H3

InChI Key

SGGVEYSXYSQGNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NC=N4)SCCC5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.